molecular formula C9H9NO B026670 7,8-Epoxy-5,6,7,8-tetrahydroquinoline CAS No. 110288-10-3

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Cat. No. B026670
M. Wt: 147.17 g/mol
InChI Key: VJZIFWJDMWTWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Epoxy-5,6,7,8-tetrahydroquinoline (ETHQ) is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is known for its unique structure and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline is not fully understood, but it is believed to act as a DNA intercalator, binding to the DNA molecule and causing structural changes that can lead to cell death. It has also been suggested that 7,8-Epoxy-5,6,7,8-tetrahydroquinoline may inhibit the activity of enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 7,8-Epoxy-5,6,7,8-tetrahydroquinoline in lab experiments is its relatively simple synthesis method, which allows for the production of high yields of the compound with good purity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 7,8-Epoxy-5,6,7,8-tetrahydroquinoline. One area of interest is its potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Another area of interest is its potential as an anticancer agent, which could lead to the development of new cancer treatments. Finally, further research is needed to fully understand the mechanism of action of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline, which could lead to the development of more effective drugs based on this compound.

Synthesis Methods

The synthesis of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of acetic acid and sulfuric acid. The resulting product is then oxidized using hydrogen peroxide to form the desired compound. This method has been used successfully to produce high yields of 7,8-Epoxy-5,6,7,8-tetrahydroquinoline with good purity.

Scientific Research Applications

7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been the subject of extensive scientific research due to its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In the field of medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 7,8-Epoxy-5,6,7,8-tetrahydroquinoline has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

CAS RN

110288-10-3

Product Name

7,8-Epoxy-5,6,7,8-tetrahydroquinoline

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1a,2,3,7b-tetrahydrooxireno[2,3-h]quinoline

InChI

InChI=1S/C9H9NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-2,5,7,9H,3-4H2

InChI Key

VJZIFWJDMWTWTE-UHFFFAOYSA-N

SMILES

C1CC2=C(C3C1O3)N=CC=C2

Canonical SMILES

C1CC2=C(C3C1O3)N=CC=C2

synonyms

Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-(9CI)

Origin of Product

United States

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